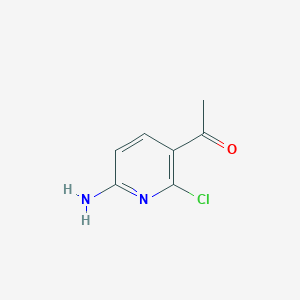

1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one

説明

BenchChem offers high-quality 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C7H7ClN2O |

|---|---|

分子量 |

170.59 g/mol |

IUPAC名 |

1-(6-amino-2-chloropyridin-3-yl)ethanone |

InChI |

InChI=1S/C7H7ClN2O/c1-4(11)5-2-3-6(9)10-7(5)8/h2-3H,1H3,(H2,9,10) |

InChIキー |

PCQFZMNWMHNQBR-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1=C(N=C(C=C1)N)Cl |

製品の起源 |

United States |

1-(2-Amino-6-chloropyridin-3-yl)ethan-1-one (CAS 1211520-37-4): A Privileged Scaffold for 1,8-Naphthyridine and Pyrido-Pyrimidine Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized pyridine building blocks are essential for the rapid assembly of complex pharmacophores. CAS 1211520-37-4 is a prime example of such a scaffold.

Nomenclature Note: While occasionally queried in proprietary databases or literature under the inverted locant name "1-(6-amino-2-chloropyridin-3-yl)ethan-1-one", the standardized IUPAC nomenclature for CAS 1211520-37-4 is 1-(2-amino-6-chloropyridin-3-yl)ethan-1-one [1]. This structural distinction is critical: the spatial relationship (ortho-positioning) of the 2-amino and 3-acetyl groups is the fundamental driver of its utility in annulation reactions[2].

This technical guide provides an in-depth analysis of the compound's reactivity profile, detailing the causality behind its use in Friedländer annulations and late-stage diversification, alongside self-validating experimental protocols designed for pharmaceutical R&D professionals.

Structural Paradigm & Physicochemical Profiling

The synthetic utility of CAS 1211520-37-4 stems from its trifunctional nature. It possesses three distinct reactive handles on a single pyridine core:

-

C2-Amino Group: A primary amine capable of acting as a nucleophile in cyclodehydration reactions or undergoing acylation/sulfonylation.

-

C3-Acetyl Group: An enolizable ketone that serves as an electrophilic center for aldol-type condensations.

-

C6-Chloro Group: A halogen positioned ortho/para to the ring nitrogen, serving as a prime candidate for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling.

To facilitate rational experimental design, the core quantitative properties of this scaffold are summarized below.

Table 1: Physicochemical Properties of CAS 1211520-37-4

| Property | Value | Structural Implication |

| CAS Registry Number | 1211520-37-4 | Unique identifier for the 2-amino-6-chloro isomer[1]. |

| Molecular Formula | C7H7ClN2O | Defines the mass balance for stoichiometric calculations. |

| Molecular Weight | 170.60 g/mol | Low molecular weight ensures high atom economy in downstream synthesis. |

| InChI Key | ASXJHAKMJDDWJZ-UHFFFAOYSA-N | Confirms 3D topology and connectivity[1]. |

| Storage Temperature | 0-8 °C | Prevents slow oxidative degradation of the primary amine[1]. |

| Hydrogen Bond Donors | 1 (-NH2) | Influences solubility and interaction with Lewis acid catalysts. |

| Hydrogen Bond Acceptors | 3 (N, O, Cl) | Dictates polar surface area (TPSA) for pharmacokinetic modeling. |

Mechanistic Pathways in Scaffold Derivatization

The Friedländer Annulation

The most powerful application of CAS 1211520-37-4 is its use as an ortho-amino acetophenone surrogate in the Friedländer synthesis of 1,8-naphthyridines[3][4]. 1,8-Naphthyridines are privileged pharmacophores found in numerous antimicrobial agents (e.g., trovafloxacin analogs) and kinase inhibitors[3][5].

The reaction relies on the dual reactivity of the scaffold. The 3-acetyl group acts as an electrophilic center, while the 2-amino group serves as a nucleophile. When reacted with an α-methylene ketone, the pathway proceeds via an initial aldol condensation followed by a rapid cyclodehydration to yield a fully aromatized bicyclic system[4][6].

Figure 1: Mechanistic pathway of the Friedländer annulation to form 1,8-naphthyridines.

Causality of Catalyst Selection

The choice of catalyst dictates the reaction kinetics. While simple alkali bases (like KOH) can drive the reaction, they often lead to competing self-condensation of the ketone. Utilizing a secondary amine like piperidine is strategically superior. Piperidine condenses with the α-methylene ketone to form a highly reactive enamine intermediate. This raises the HOMO of the nucleophile, significantly accelerating the initial C-C bond formation and driving the reaction to completion with higher fidelity[4].

Table 2: Catalyst Optimization for Friedländer Annulation (Representative Data)

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Rationale |

| KOH (1.0 eq) | EtOH | 80 | 12 | 65 | Standard base-catalyzed aldol condensation[4]. |

| Piperidine (0.2 eq) | EtOH | 80 | 6 | 82 | Enamine intermediate formation accelerates nucleophilic attack. |

| Yb(OTf)3 (0.1 eq) | CH3CN | 80 | 4 | 91 | Lewis acid activation of the carbonyl enhances electrophilicity[4]. |

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) that confirm chemical transformations in real-time.

Protocol A: Synthesis of 7-Chloro-4-methyl-1,8-naphthyridine Derivatives

Figure 2: Step-by-step workflow for the Friedländer condensation of CAS 1211520-37-4.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 1-(2-amino-6-chloropyridin-3-yl)ethan-1-one in 10 mL of absolute ethanol. Causality: Ethanol provides optimal solubility for the starting materials while allowing a reflux temperature (78 °C) ideal for cyclodehydration.

-

Activation: Add 1.1 mmol of the desired α-methylene ketone, followed by 0.2 mmol of piperidine.

-

Reflux & IPC: Heat the mixture to reflux. Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using a 3:2 Hexane/Ethyl Acetate eluent. The disappearance of the highly UV-active starting material and the emergence of a new, lower-Rf fluorescent spot under 254 nm UV light confirms cyclization.

-

Quench & Isolation: Once TLC indicates complete consumption of the starting material (typically 4-6 hours), cool the reaction to room temperature and pour it into 30 mL of crushed ice-water. Stir vigorously for 15 minutes to precipitate the product.

-

Purification: Filter the precipitate under a vacuum. Self-Validation Check: Test the pH of the aqueous filtrate. An alkaline pH (>8) confirms that the piperidine catalyst was successfully partitioned into the aqueous layer, preventing product degradation during storage. Recrystallize the solid from ethanol.

Protocol B: Late-Stage SNAr Diversification at C6

The C6-chloro group is situated ortho to the pyridine nitrogen. In a standard pyridine ring, the nitrogen's electronegativity depletes electron density at the C2 and C6 positions, making them highly susceptible to SNAr. However, in CAS 1211520-37-4, the strong electron-donating resonance effect (+R) of the C2-amino group partially offsets this electron deficiency. Consequently, while SNAr at C6 is viable, it requires elevated thermal conditions or the use of strong nucleophiles.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of the synthesized 7-chloro-1,8-naphthyridine derivative in 5 mL of N,N-Dimethylformamide (DMF).

-

Nucleophilic Attack: Add 3.0 mmol of a secondary aliphatic amine (e.g., morpholine or piperazine) and 2.0 mmol of K2CO3 (to scavenge generated HCl).

-

Heating: Heat the sealed vessel to 110 °C for 12 hours. Causality: The high boiling point of DMF and the elevated temperature provide the necessary activation energy to overcome the resonance-stabilized deactivation caused by the C2-amino group.

-

Workup: Cool to room temperature, dilute with 20 mL of water, and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

Strategic Applications in Drug Discovery

The derivatives synthesized from CAS 1211520-37-4 hold immense value in pharmaceutical pipelines:

-

Antimicrobial Agents: The 1,8-naphthyridine core is the foundational pharmacophore for several generations of quinolone-like antibiotics. Analogs of trovafloxacin utilize this exact bicyclic system to intercalate bacterial DNA gyrase[3][5].

-

Kinase Inhibitors: The planar nature of the naphthyridine system, combined with the hydrogen-bonding capacity of the substituted amines, allows these molecules to act as highly potent ATP-competitive inhibitors in various oncological kinase targets[3].

References

- Sigma-Aldrich. 1-(2-amino-6-chloropyridin-3-yl)ethan-1-one | 1211520-37-4.

- CymitQuimica. CAS 1211520-37-4: 1-(2-Amino-6-chloro-3-pyridinyl)ethanone.

- ChemicalBook. TROVAFLOXACIN | 147059-72-1.

- ResearchGate. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities.

- ACS Publications. Recent Advances in the Friedländer Reaction | Chemical Reviews.

- ACS Omega. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.

Sources

- 1. 1-(2-amino-6-chloropyridin-3-yl)ethan-1-one | 1211520-37-4 [sigmaaldrich.com]

- 2. CAS 1211520-37-4: 1-(2-Amino-6-chloro-3-pyridinyl)ethanone [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. TROVAFLOXACIN | 147059-72-1 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Properties of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one

Introduction

1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one, a substituted chloropyridine, is a heterocyclic ketone of significant interest in medicinal and synthetic chemistry. Its structural arrangement, featuring a pyridine ring substituted with an amino group, a chlorine atom, and an acetyl moiety, makes it a versatile building block for the synthesis of more complex, biologically active molecules. The interplay of these functional groups governs its reactivity, solubility, and potential for intermolecular interactions, making a thorough understanding of its physicochemical properties essential for its effective application in research and drug development.

This guide provides a comprehensive overview of the core physicochemical properties of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one, details the experimental methodologies for their characterization, and discusses the implications of these properties for its use as a chemical intermediate.

Molecular Structure and Physicochemical Data

The unique arrangement of functional groups in 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one dictates its chemical behavior. The amino group imparts basicity and potential for hydrogen bonding, while the chlorine atom influences the molecule's reactivity and lipophilicity. The acetyl group provides a reactive site for various chemical transformations.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O | [1][2] |

| Molecular Weight | 170.6 g/mol | [1] |

| Physical State | Solid | [1][2] |

| Appearance | Yellow to white solid | [1] |

| Purity | ≥95% - ≥98% (typical) | [3] |

| Storage Temperature | 0-8 °C, Inert atmosphere, Keep in dark place | [2] |

Note: Some properties like melting point, boiling point, and precise solubility data are not consistently reported across public domains and require experimental determination for specific batches.

Experimental Characterization Workflow

A systematic approach is required for the comprehensive characterization of a chemical entity like 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one. The following workflow ensures the verification of its identity, purity, and key physicochemical properties.

Caption: A typical experimental workflow for the physicochemical characterization of a chemical intermediate.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the molecular structure of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Expertise & Rationale: NMR is the most powerful tool for unambiguous structure elucidation. The choice of solvent is critical; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used for this class of compounds due to their ability to dissolve the analyte and provide clear spectral windows. ¹H NMR will confirm the presence and connectivity of protons, while ¹³C NMR will identify all unique carbon atoms in the molecule.[4]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[5]

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum.

-

Expected signals would correspond to the methyl protons of the acetyl group, the aromatic protons on the pyridine ring, and the protons of the amino group.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected signals would include the carbonyl carbon, the methyl carbon, and the carbons of the pyridine ring.[5]

-

-

Data Analysis: Integrate the proton signals and assign chemical shifts (in ppm) relative to the residual solvent peak.[4] Compare the observed spectra with predicted spectra or reference data if available.

Mass Spectrometry (MS)

Purpose: To determine the molecular weight of the compound and to support its structural identification.

Expertise & Rationale: MS provides a precise measurement of the mass-to-charge ratio (m/z) of the ionized molecule. This technique is crucial for confirming the molecular formula. Electrospray ionization (ESI) is a common technique for this type of molecule as it is a soft ionization method that typically keeps the molecule intact.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Look for the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₇H₇ClN₂O plus a proton. The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should also be observable.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the compound.

Expertise & Rationale: HPLC is a cornerstone of purity analysis in the pharmaceutical and chemical industries. A reverse-phase method is typically employed for moderately polar compounds like this one. The choice of a C18 column provides a good balance of hydrophobic retention and peak shape. A gradient elution is often used to ensure that any impurities with different polarities are well-resolved from the main peak.

Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample and integrate the peak areas. Purity is reported as the area percentage of the main peak.

Structure-Property Relationships

The physicochemical properties of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one are a direct consequence of its molecular structure. Understanding these relationships is key to predicting its behavior in chemical reactions and biological systems.

Caption: Relationship between the structural features of the molecule and its key physicochemical properties.

Applications in Research and Development

The structural motifs present in 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one make it a valuable starting material for the synthesis of various pharmaceutical scaffolds.[6] The amino and chloro groups on the pyridine ring are particularly useful for building more complex heterocyclic systems through reactions like nucleophilic aromatic substitution and cross-coupling reactions.[7] Its derivatives have been explored for a range of biological activities, including potential applications in oncology and as kinase inhibitors.[6][8]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][9]

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-(2-chloropyridin-3-yl)ethan-1-one. Retrieved from [Link]

-

HFC. (n.d.). 304467-37-6 | 1-(3-Amino-6-chloropyridin-2-yl)ethan-1-one. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 1-(6-amino-5-nitro-3-pyridinyl)ethanone. Retrieved from [Link]

- Castrol. (2026, February 20). SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/0/B34E05B3342371D780258A3C0055D304/ file/11090382.pdf](https://msdspds.castrol.com/ussds/amersdsf.nsf/0/B34E05B3342371D780258A3C0055D304/ file/11090382.pdf)

-

ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 304467-37-6 | 1-(3-Amino-6-chloropyridin-2-yl)ethan-1-one. Retrieved from [Link]

-

Discovery - the University of Dundee Research Portal. (2022, August 25). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. Retrieved from [Link]

-

MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetamiprid. Retrieved from [Link]

Sources

- 1. escazuvillage.com [escazuvillage.com]

- 2. 1-(3-Amino-6-chloropyridin-2-yl)ethanone | 304467-37-6 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one: Molecular Structure, Properties, and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical entity 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one, a substituted aminopyridine derivative of significant interest in medicinal chemistry and synthetic applications. This document delineates its molecular structure, nomenclature, and known properties, while also exploring its synthetic utility as a key building block in the development of novel therapeutic agents.

Molecular Identity and Structural Characteristics

IUPAC Name: 1-(2-Amino-6-chloropyridin-3-yl)ethan-1-one[1]

Synonyms: Ethanone, 1-(2-amino-6-chloro-3-pyridinyl)-[1]

CAS Number: 1211520-37-4[1]

Molecular Formula: C₇H₇ClN₂O[1]

The molecular structure of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one is characterized by a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This core is substituted with three key functional groups that dictate its chemical reactivity and potential applications:

-

An amino group (-NH₂) at the 2-position, which imparts basic properties and can act as a nucleophile or a directing group in further chemical transformations.

-

A chloro group (-Cl) at the 6-position, which can serve as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions.

-

An acetyl group (-C(O)CH₃) at the 3-position, a ketone functionality that offers a site for various chemical modifications.

The strategic placement of these functional groups makes this molecule a versatile intermediate in organic synthesis.[1]

2D Molecular Structure

Caption: 2D structure of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one.

Physicochemical and Spectroscopic Data

Detailed experimental data for 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one is not extensively reported in publicly available literature. The information below is compiled from chemical supplier databases and should be considered as reference values. For rigorous research, experimental verification is recommended.

Table 1: Physicochemical Properties

| Property | Value/Information | Source |

| Molecular Weight | 170.60 g/mol | Calculated |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Store at 0-8 °C |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the amino group, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the three substituents.

-

¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule, including the two quaternary carbons of the pyridine ring, the carbonyl carbon of the acetyl group, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1680-1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (170.60 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis and Reactivity

The 2-aminopyridine scaffold is a prominent structural motif in numerous bioactive compounds, and various synthetic strategies have been developed for its construction.[3]

General Synthetic Approaches to Substituted 2-Aminopyridines

While a specific, detailed protocol for the synthesis of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one is not available in the reviewed literature, its synthesis would likely involve multi-step sequences starting from simpler pyridine derivatives. General methods for the synthesis of substituted 2-aminopyridines include:

-

Chichibabin Reaction: This classic method involves the direct amination of pyridines using sodium amide, although it often requires harsh reaction conditions.[3]

-

Nucleophilic Aromatic Substitution (SNA_r): Starting from a di- or tri-substituted pyridine bearing a suitable leaving group, the amino group can be introduced via nucleophilic substitution.

-

Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern methods like the Buchwald-Hartwig amination allow for the efficient formation of the C-N bond under milder conditions.[3]

A plausible synthetic strategy could involve the acylation of a pre-functionalized 2-amino-6-chloropyridine or the functionalization of a 3-acetylpyridine derivative.

Caption: Generalized synthetic workflow for substituted aminopyridines.

Chemical Reactivity

The reactivity of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one is governed by its functional groups:

-

The amino group can be acylated, alkylated, or used as a directing group for further electrophilic substitution on the pyridine ring.

-

The chloro atom is susceptible to nucleophilic displacement, allowing for the introduction of various substituents at the 6-position.

-

The ketone functionality can undergo a wide range of reactions, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions to build more complex molecular architectures.

This combination of reactive sites makes it a valuable precursor for creating a library of diverse compounds for structure-activity relationship (SAR) studies in drug discovery.[1]

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone in medicinal chemistry, featuring in a wide array of approved drugs and clinical candidates.[4] The 2-aminopyridine moiety, in particular, is recognized as a "privileged structure" due to its ability to interact with various biological targets, often acting as a bioisostere for other aromatic systems.[3]

While specific applications of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one are not detailed in the available literature, its structural motifs are present in molecules with known biological activities. For instance, substituted aminopyridines are key components of various kinase inhibitors, which are a major class of anti-cancer drugs.[4] The pyridine nitrogen and the amino group can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases.

The versatility of this compound allows for its use as a starting material in the synthesis of more complex heterocyclic systems, which are often sought after in drug discovery programs for their potential to modulate the activity of enzymes and receptors.[5]

Caption: Role as a building block in a typical drug discovery workflow.

Conclusion

1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one is a strategically functionalized heterocyclic compound with significant potential as a versatile intermediate in organic synthesis. Its combination of an amino group, a chloro substituent, and a ketone functionality on a pyridine core makes it an attractive starting material for the generation of diverse molecular architectures. While detailed, publicly available research on this specific molecule is limited, its structural features align with those of key pharmacophores in modern drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. Further exploration of the synthesis and reactivity of this compound is warranted to fully unlock its potential in medicinal chemistry and materials science.

References

-

PubMed. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Retrieved from [Link]

-

PubMed. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one, a key intermediate in pharmaceutical and agrochemical research.[1] In the absence of extensive published empirical data, this document establishes a predictive framework based on fundamental chemical principles and outlines robust experimental protocols for its systematic determination. We delve into the molecular structure's influence on solubility, predict its behavior in various organic solvent classes, and provide detailed, field-proven methodologies for generating reliable thermodynamic and kinetic solubility data. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility to enable successful drug discovery and process development.

Introduction: The Critical Role of Solubility

1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one is a substituted aminopyridine derivative. Such scaffolds are of significant interest in medicinal chemistry, often serving as building blocks for pharmacologically active agents. The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs every stage of the development lifecycle, from synthesis and purification to formulation and bioavailability.[2] A thorough understanding of solubility in various organic solvents is paramount for:

-

Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics and yield.

-

Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for effective purification and isolation of the desired polymorph.

-

Preformulation & Formulation: Developing stable and effective dosage forms by identifying suitable excipients and delivery vehicles.

-

Analytical Method Development: Preparing stock solutions and standards for assays such as HPLC and NMR.

This guide provides the theoretical foundation and practical instruction necessary to approach the solubility of this specific compound with scientific rigor.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[3] The molecular structure of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one features several functional groups that dictate its polarity and hydrogen bonding capabilities.

-

Pyridine Ring: A heterocyclic aromatic ring that contributes to the molecule's overall rigidity and potential for π–π stacking interactions.[4]

-

Amino Group (-NH2): A primary amine that is a strong hydrogen bond donor and acceptor, significantly increasing polarity.

-

Chloro Group (-Cl): An electronegative substituent that introduces a dipole moment, increasing polarity.

-

Acetyl Group (-C(O)CH3): The ketone carbonyl is a hydrogen bond acceptor, contributing to the molecule's polar character.

Collectively, these features render the molecule polar. The presence of both hydrogen bond donors (the -NH2 group) and acceptors (the pyridine nitrogen, the carbonyl oxygen, and the amino nitrogen) suggests that its interactions with solvents will be complex.

Based on this structure, a qualitative solubility profile can be predicted.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Low to Insoluble | The significant polarity and hydrogen bonding capacity of the solute are incompatible with the weak van der Waals forces of nonpolar solvents.[5] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess strong dipoles and can act as hydrogen bond acceptors, effectively solvating the polar groups of the molecule.[3] DMSO and DMF are expected to be excellent solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Moderate to High | These solvents can both donate and accept hydrogen bonds, allowing for strong solute-solvent interactions. Solubility in alcohols is expected to be good. Water solubility is likely limited by the hydrophobic pyridine ring and chloro-substituent. |

Experimental Determination of Solubility

While theoretical prediction is a valuable starting point, empirical measurement is essential for obtaining accurate quantitative data. The two most common approaches are the determination of thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure when the system is at equilibrium.[6] It is the gold-standard measurement for formulation and physicochemical characterization.

-

Kinetic Solubility: This is a measure of how much of a compound, typically from a concentrated stock solution (e.g., in DMSO), can be added to an aqueous or organic medium before it precipitates.[7] It is a high-throughput method often used in early discovery to flag potential solubility issues. Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated, metastable state.[8]

Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method, as outlined in OECD Guideline 107, is the benchmark for determining thermodynamic solubility.[9] It involves saturating a solvent with the solute and measuring the concentration in the liquid phase after equilibrium has been reached.[10]

Objective: To determine the equilibrium solubility of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one in a selected organic solvent at a constant temperature.

Materials:

-

1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one (solid)

-

Selected organic solvent (e.g., Ethanol, Acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.[10]

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h); equilibrium is reached when the measured concentration no longer changes.[10]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to settle. Centrifugation can be used to accelerate this process.[11]

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microcrystals.

-

Analysis: Dilute the filtered sample with a known volume of a suitable mobile phase. Quantify the concentration of the compound using a pre-validated HPLC method with a calibration curve.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

The entire process should be performed in duplicate or triplicate to ensure reproducibility.[11]

Workflow for Thermodynamic Solubility Determination

A visual representation of the Shake-Flask Method.

Caption: Workflow for the Shake-Flask Method.

Factors Influencing Solubility Measurements

Several factors can influence the outcome of a solubility experiment. Careful control of these variables is essential for obtaining accurate and meaningful data.

-

Temperature: The solubility of most solid compounds increases with temperature. Therefore, all measurements must be performed and reported at a constant, specified temperature.[12]

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. It is crucial to use a well-characterized, pure sample.

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can have different solubilities.[8] The amorphous form is typically more soluble than its crystalline counterparts. It is good practice to analyze the solid phase before and after the experiment (e.g., by XRD or DSC) to check for any phase transformations.[10]

Interplay of Factors Affecting Solubility

Key relationships between solute, solvent, and environmental factors.

Caption: Factors influencing the solubility of a compound.

Conclusion

The solubility of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one is a multifaceted property that is critical for its successful application in research and development. This guide has established a theoretical framework for predicting its behavior, highlighting an expected preference for polar aprotic and protic solvents. More importantly, it has provided a detailed, actionable protocol for determining its thermodynamic solubility using the gold-standard shake-flask method. By understanding the underlying principles and meticulously controlling experimental variables, researchers can generate the high-quality, reliable solubility data needed to accelerate their projects and make informed decisions in synthesis, purification, and formulation.

References

-

Vertex AI Search. How does polarity affect solubility? - Homework.Study.com. Available from: [Link]

-

Vertex AI Search. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC. Available from: [Link]

-

Vertex AI Search. Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations | Crystal Growth & Design - ACS Publications. Available from: [Link]

-

Vertex AI Search. Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. Available from: [Link]

-

Vertex AI Search. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE. Available from: [Link]

-

Vertex AI Search. Solubility and Factors Affecting Solubility - Chemistry LibreTexts. Available from: [Link]

-

Vertex AI Search. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. Available from: [Link]

-

Vertex AI Search. Thermodynamic vs. kinetic solubility: Knowing which is which - ResearchGate. Available from: [Link]

-

Vertex AI Search. Dependence of solute solubility parameters on solvent polarity - PubMed. Available from: [Link]

-

Vertex AI Search. kinetic versus thermodynamic solubility temptations and risks - PubMed. Available from: [Link]

-

Vertex AI Search. How to determine the solubility of a substance in an organic solvent ? | ResearchGate. Available from: [Link]

-

Vertex AI Search. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed. Available from: [Link]

-

Vertex AI Search. Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog. Available from: [Link]

-

Vertex AI Search. Solubility of Organic Compounds - Chemistry Steps. Available from: [Link]

-

Vertex AI Search. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available from: [Link]

-

Vertex AI Search. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. Available from: [Link]

-

Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

Vertex AI Search. Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. Available from: [Link]

-

Vertex AI Search. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Vertex AI Search. Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available from: [Link]

-

Vertex AI Search. High-accuracy water solubility determination using logK - KREATiS. Available from: [Link]

-

Vertex AI Search. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. Available from: [Link]

-

Vertex AI Search. Solubility of Organic Compounds - Chemistry. Available from: [Link]

-

Vertex AI Search. 1-(2-chloropyridin-3-yl)ethan-1-one - ChemBK. Available from: [Link]

-

Vertex AI Search. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - Discovery - the University of Dundee Research Portal. Available from: [Link]

-

Vertex AI Search. CAS 304467-37-6 | 1-(3-Amino-6-chloropyridin-2-yl)ethan-1-one - Hoffman Fine Chemicals. Available from: [Link]

-

Vertex AI Search. 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one - NIH. Available from: [Link]

-

Vertex AI Search. 304467-37-6 | 1-(3-Amino-6-chloropyridin-2-yl)ethan-1-one. Available from: [Link]

Sources

- 1. 1-(6-Chloropyridin-3-yl)ethanethione|1380571-70-9 [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. api.kreatis.eu [api.kreatis.eu]

- 10. researchgate.net [researchgate.net]

- 11. enfo.hu [enfo.hu]

- 12. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one

Abstract

This document provides a comprehensive technical analysis of the spectroscopic data for the compound 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one (CAS 546765-66-4). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide details the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural confirmation of the molecule. Furthermore, it includes detailed experimental protocols for data acquisition, ensuring scientific integrity and reproducibility.

Introduction

1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one is a substituted aminopyridine derivative. Aminopyridines are significant structural motifs in medicinal chemistry and are found in a variety of pharmacologically active compounds. Spectroscopic analysis is a cornerstone of modern chemical characterization, providing unambiguous evidence of molecular structure. This guide synthesizes data from three primary spectroscopic techniques—NMR, IR, and MS—to provide a holistic and validated characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed structural map can be constructed.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

-

Aromatic Protons: Two distinct signals in the aromatic region are expected, corresponding to the two protons on the pyridine ring. These will appear as doublets due to coupling with each other.

-

Amine Protons: A broad singlet corresponding to the two protons of the amino group (-NH₂) is anticipated. The chemical shift of this peak can be variable and is dependent on solvent and concentration.

-

Acetyl Protons: A sharp singlet representing the three equivalent protons of the acetyl methyl group (-COCH₃) will be observed in the upfield region.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.

-

Carbonyl Carbon: The carbonyl carbon of the acetyl group will appear as a singlet at the most downfield position (typically ~190-200 ppm)[1].

-

Aromatic Carbons: Five distinct signals are expected for the five carbons of the pyridine ring. The carbons bonded to the chlorine and amino groups will have their chemical shifts significantly influenced by these substituents.

-

Methyl Carbon: The methyl carbon of the acetyl group will be observed as a singlet in the most upfield region of the spectrum.

Experimental Protocol: NMR Data Acquisition

The following protocol ensures the acquisition of high-quality NMR spectra.

-

Sample Preparation: Dissolve approximately 5-25 mg of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube[2][3][4]. The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte peaks[5].

-

Filtration: To ensure a homogeneous magnetic field, filter the solution through a pipette plugged with glass wool or a syringe filter directly into the NMR tube to remove any particulate matter[5][6].

-

Instrumentation: Acquire the spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Data Acquisition Parameters:

-

For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Referencing: Chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[4][7].

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Spectral Interpretation

The IR spectrum of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one is expected to show the following key absorption bands:

-

N-H Stretching: The amino group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹[8][9].

-

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the ketone is expected around 1650-1700 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretching: The carbon-chlorine bond will show a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for acquiring IR spectra of solid and liquid samples with minimal preparation[10][11].

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and atmosphere[12].

-

Sample Application: Place a small amount of the solid 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one sample onto the ATR crystal[13].

-

Pressure Application: Use the built-in pressure clamp to ensure good contact between the sample and the crystal surface. Consistent pressure is key for reproducible results[13].

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically perform the background subtraction.

-

Cleaning: After analysis, clean the ATR crystal thoroughly to prevent cross-contamination[10].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It can also offer structural clues through the analysis of fragmentation patterns.

Data Analysis

-

Molecular Ion Peak (M⁺): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (170.6 g/mol ).

-

Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak will be observed at approximately one-third the intensity of the molecular ion peak. This is due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (roughly 3:1)[14][15].

-

Fragmentation: Common fragmentation pathways for this molecule may include the loss of the acetyl group or cleavage of the pyridine ring, providing further structural confirmation.

Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)-MS

Direct infusion ESI-MS is a rapid method for analyzing pure compounds[16].

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL range) in a solvent suitable for ESI, such as methanol or acetonitrile[17].

-

Infusion: The sample solution is directly infused into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Ionization: In the ESI source, a high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are formed.

-

Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Integrated Spectroscopic Analysis

The collective data from NMR, IR, and MS provides a powerful and self-validating system for the structural elucidation of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one. The NMR data establishes the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (amine, ketone), and the mass spectrum verifies the molecular weight and the presence of a chlorine atom. This integrated approach leaves no ambiguity as to the identity and structure of the synthesized compound.

Data Summary

| Spectroscopic Technique | Feature | Expected Observation |

| ¹H NMR | Pyridine H-4, H-5 | Two doublets in the aromatic region |

| Amine (-NH₂) | Broad singlet | |

| Acetyl (-COCH₃) | Singlet (~2.5 ppm) | |

| ¹³C NMR | Carbonyl (C=O) | Singlet (~195 ppm) |

| Pyridine Carbons | 5 signals in the aromatic region | |

| Methyl (-CH₃) | Singlet (upfield) | |

| IR Spectroscopy | N-H Stretch | ~3300-3500 cm⁻¹ |

| C=O Stretch | ~1680 cm⁻¹ | |

| C-Cl Stretch | ~600-800 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 170 |

| Isotope Peak (M+2) | m/z = 172 (approx. 1/3 intensity of M⁺) |

Visualizations

Caption: Workflow for Spectroscopic Characterization.

Caption: Structure and Spectroscopic Data Correlation.

References

-

NMR Sample Preparation. (n.d.). Retrieved from JEOL. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

FTIR Spectroscopy Standard Operating Procedure. (n.d.). Retrieved from Scribd. [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. [Link]

-

Sample Preparation & NMR Tubes. (n.d.). Weizmann Institute of Science. [Link]

-

Sample Preparation. (n.d.). University College London. [Link]

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 22(5), 734. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. [Link]

-

Direct Injection Electrospray Ionization Mass Spectrometry for Rapid Analysis. (2018). ETH Zurich. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. [Link]

-

Guidelines for mass spectrometric analysis. (n.d.). University of Bergen. [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. [Link]

-

Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments. [Link]

-

Krishnakumar, V., & John, X. (2007). Spectroscopic investigations of 2-aminopyridine. Trade Science Inc. [Link]

-

Hu, D., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1569. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organomation.com [organomation.com]

- 3. depts.washington.edu [depts.washington.edu]

- 4. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 5. sites.bu.edu [sites.bu.edu]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tsijournals.com [tsijournals.com]

- 10. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 11. edinst.com [edinst.com]

- 12. scribd.com [scribd.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Research Collection | ETH Library [research-collection.ethz.ch]

- 17. uib.no [uib.no]

Comprehensive 1H NMR Analysis of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one: Structural Elucidation and Spectral Interpretation

Executive Summary

1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one (C7H7ClN2O) is a highly functionalized heteroaromatic scaffold frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and Factor XIa antagonists. The molecule presents a unique electronic push-pull system across its pyridine core, driven by an electron-withdrawing acetyl group, an electron-donating amino group, and a highly electronegative chlorine atom. This whitepaper provides an in-depth, field-proven guide to the theoretical prediction, experimental acquisition, and mechanistic interpretation of its ^1^H Nuclear Magnetic Resonance (NMR) spectrum.

Molecular Architecture & Electronic Environment

The interpretation of the ^1^H NMR spectrum requires a precise understanding of the molecule's electronic topology. The pyridine ring acts as a delocalized 6π-heteroarene with a inherent diamagnetic ring current that generally deshields aromatic protons. However, the substituents on 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one drastically alter the local magnetic environments of the C4 and C5 protons.

Causality of Chemical Shifts

The chemical shifts of pyridine derivatives are governed by the anisotropic effect of the nitrogen atom combined with the inductive (-I) and mesomeric (+M/-M) effects of the functional groups ([1]).

-

The 6-Amino Group (+M, -I): The nitrogen lone pair of the amino group at C6 strongly donates electron density into the ring via resonance (+M effect). This creates a localized region of high electron density at the ortho position (C5). Consequently, the C5-H nucleus is highly shielded, shifting its resonance significantly upfield.

-

The 3-Acetyl Group (-M, -I): The carbonyl carbon of the acetyl group at C3 withdraws electron density from the ring. This effect is most pronounced at the ortho (C4) and para (C6) positions. This synergistic withdrawal deshields the C4-H nucleus, pushing its resonance downfield.

-

The 2-Chloro Group (-I, +M): The highly electronegative chlorine atom exerts a strong inductive withdrawal effect. Positioned meta to C4, it further contributes to the deshielding of the C4-H proton.

Fig 1: Electronic effects of substituents on the pyridine core and their impact on 1H NMR shifts.

Spectral Data Presentation

Based on the electronic environment described above, the quantitative ^1^H NMR data for 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one is summarized below. The ortho coupling constant ( 3J ) between C4 and C5 in substituted pyridines is characteristically large, reflecting the high bond order between these positions ([2]).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |

| 8.05 | Doublet (d) | 1H | 3J4,5 = 8.5 | Pyridine C4-H (Deshielded by acetyl/chloro) |

| 7.20 | Broad Singlet (br s) | 2H | - | Amine -NH |

| 6.45 | Doublet (d) | 1H | 3J5,4 = 8.5 | Pyridine C5-H (Shielded by amino group) |

| 2.55 | Singlet (s) | 3H | - | Acetyl -CH |

(Note: Exact chemical shifts may vary slightly depending on concentration and temperature, but the relative order and splitting patterns remain absolute).

Experimental Protocol for ^1^H NMR Acquisition

To ensure reproducibility and scientific integrity, the following methodology outlines a self-validating system for acquiring high-resolution ^1^H NMR spectra of this compound.

Causality Behind Experimental Choices

Solvent Selection: DMSO-d6 is deliberately chosen over CDCl3. The target molecule contains a primary amine and a highly polar heteroaromatic core, which often exhibit poor solubility in non-polar solvents. Furthermore, DMSO-d6 strongly solvates the amino protons via hydrogen bonding, reducing their exchange rate with trace water. This prevents the amine signal from broadening into the baseline, allowing it to be observed as a distinct, quantifiable broad singlet.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Weigh exactly 10–15 mg of highly purified 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one.

-

Dissolve the compound in 0.6 mL of anhydrous DMSO-d

6(containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard). -

Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no particulates or air bubbles are trapped in the active volume.

Step 2: Instrument Tuning and Shimming

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer frequency to the deuterium resonance of DMSO-d

6. -

Perform automated or manual gradient shimming (e.g., TopShim) to ensure a homogeneous magnetic field, targeting a solvent peak width at half-height ( W1/2 ) of < 1.0 Hz.

Step 3: Data Acquisition

-

Load the standard 30-degree pulse sequence (zg30). Rationale: A 30° pulse allows for shorter relaxation delays (D1) compared to a 90° pulse, maximizing the signal-to-noise ratio while preventing signal saturation.

-

Set the relaxation delay (D1) to 1.5 seconds and the acquisition time (AQ) to ~3.0 seconds.

-

Acquire 16 to 64 scans (NS) depending on the exact sample concentration.

Step 4: Processing and Self-Validation

-

Apply a Fourier Transform (FT) with an exponential window function (Line Broadening, LB = 0.3 Hz).

-

Manually phase the spectrum to ensure all peaks have a purely absorptive line shape.

-

Validation Check: Verify that the internal TMS peak is exactly at 0.00 ppm and the residual DMSO-d

5quintet is at 2.50 ppm. If the solvent peak deviates by more than 0.02 ppm, the spectrum must be recalibrated. -

Integration Check: Integrate the acetyl methyl group and set the value to exactly 3.00. The C4-H and C5-H doublets must integrate to 1.00 ± 0.05. Any significant deviation indicates incomplete relaxation (requiring a longer D1) or co-eluting impurities.

Fig 2: Self-validating experimental workflow for high-resolution 1H NMR acquisition.

References

-

Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB (Instituto Politécnico de Bragança) URL:[Link]

Sources

Mass spectrometry fragmentation pattern of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pattern for 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one, a heterocyclic ketone of interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document moves beyond a simple cataloging of fragments to explain the underlying chemical principles governing ion formation and stability. We will explore the fragmentation cascades under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) conditions. The discussion is grounded in established principles of mass spectrometry, including alpha-cleavage, resonance stabilization, and the diagnostic role of isotopic patterns. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling.

Introduction

Significance of the Analyte

Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science. The title compound, 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one, incorporates several key functional groups—an aromatic amine, a halogen, and a ketone—making it a versatile synthetic intermediate.[1] Accurate structural verification is paramount in the synthesis and application of such molecules, and mass spectrometry (MS) stands as a primary analytical tool for this purpose.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable technique that provides detailed structural information by measuring the mass-to-charge ratio (m/z) of ions.[2] When a molecule is ionized, the resulting molecular ion can undergo fragmentation, breaking into smaller charged particles and neutral species.[3][4] The pattern of these fragment ions is a molecular fingerprint, offering profound insights into the original structure, the connectivity of atoms, and the location of functional groups.

Overview of Ionization Techniques

The fragmentation behavior of a molecule is heavily dependent on the ionization method employed.[2] This guide will focus on two common techniques:

-

Electron Ionization (EI): A high-energy "hard" ionization technique that bombards the analyte with electrons (typically at 70 eV), leading to extensive and reproducible fragmentation.[5] This provides a wealth of structural data.

-

Electrospray Ionization (ESI): A "soft" ionization method that typically generates a protonated molecule, [M+H]+, with minimal initial fragmentation.[2][6] When coupled with tandem mass spectrometry (MS/MS), fragmentation is induced in a controlled manner through collision-induced dissociation (CID), allowing for targeted structural analysis.[6][7]

Molecular Structure and Properties

Chemical Structure and Key Functional Groups

The structure of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one contains three key regions that dictate its fragmentation: the acetyl group, the chloro-substituent, and the amino-substituted pyridine ring. Each group provides specific, predictable cleavage points.

Caption: Key fragmentation steps under Electron Ionization (EI).

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In ESI, the molecule is typically protonated to form the [M+H]⁺ ion (m/z 171/173). This ion is then mass-selected and fragmented via CID. The fragmentation pathways often involve the loss of stable neutral molecules rather than radicals.

-

Loss of Ketene (CH₂=C=O): A common fragmentation pathway for protonated acetamides and related structures is the loss of a neutral ketene molecule (42 Da). [2][5]This would result in a fragment ion at m/z 129/131, corresponding to the protonated 6-amino-2-chloropyridine.

-

Loss of Ammonia (NH₃): Loss of ammonia (17 Da) from the protonated molecular ion could lead to a fragment at m/z 154/156.

-

Loss of Hydrogen Chloride (HCl): Similar to EI, the loss of a neutral HCl molecule (36 Da) is a plausible pathway, yielding a fragment at m/z 135.

Summary of Key Diagnostic Ions

The following table summarizes the most likely and diagnostically significant ions to be observed in the mass spectrum of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one.

Table 2: Predicted Key Fragment Ions and Their Origin

| m/z (for ³⁵Cl/³⁷Cl) | Proposed Structure/Formula | Ionization | Origin | Comments |

|---|---|---|---|---|

| 170 / 172 | [C₇H₇ClN₂O]•+ | EI | Molecular Ion (M•+) | Confirms molecular weight and presence of one Cl atom. |

| 171 / 173 | [C₇H₈ClN₂O]⁺ | ESI | Protonated Molecule [M+H]⁺ | Precursor ion for MS/MS experiments. |

| 155 / 157 | [C₆H₄ClN₂O]⁺ | EI | M•+ - •CH₃ | Likely base peak due to stable acylium ion formation. |

| 129 / 131 | [C₅H₆ClN₂]⁺ | ESI | [M+H]⁺ - CH₂CO | Loss of neutral ketene. |

| 127 / 129 | [C₅H₄ClN₂]•+ | EI | [m/z 155] - CO | Loss of carbon monoxide from the acylium ion. |

| 91 | [C₅H₃N₂]•+ | EI | [m/z 127] - HCl | Loss of neutral HCl from the pyridine ring. |

| 43 | [CH₃CO]⁺ | EI | M•+ - •(C₆H₄ClN₂) | Acylium ion from cleavage of the bond to the ring. |

Experimental Protocols

To ensure the generation of reliable and reproducible mass spectra, standardized protocols are essential.

Sample Preparation

-

Solution Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Dilution: For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). For EI-MS via a direct insertion probe, a more concentrated solution may be used.

Generalized EI-MS Protocol

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with a direct insertion probe.

-

Ionization Method: Electron Ionization (EI). [5]* Electron Energy: 70 eV. [5]* Ion Source Temperature: 200-250 °C.

-

Mass Analysis: Scan over a range of m/z 40-300.

Generalized LC-ESI-MS/MS Protocol

This workflow is crucial for analyzing samples in complex matrices and for controlled fragmentation studies.

Caption: Typical workflow for structural analysis via LC-MS/MS.

-

LC System: An Agilent 1200 series or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution using Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

-

MS System: A triple quadrupole or Q-TOF mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Experiment: Select the precursor ion (m/z 171) in the first analyzer, fragment it in the collision cell with nitrogen or argon, and scan for product ions in the second analyzer.

Conclusion

The mass spectrometric fragmentation of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one is governed by the predictable chemistry of its constituent functional groups. Under EI, the primary pathway is initiated by a highly favorable alpha-cleavage of the acetyl group to form a stable acylium ion (m/z 155/157), which is expected to be the base peak. Under ESI-MS/MS, fragmentation of the protonated molecule (m/z 171/173) likely proceeds through the loss of neutral molecules such as ketene. In both scenarios, the characteristic 3:1 isotopic pattern from the chlorine atom serves as an unambiguous marker for all chlorine-containing fragments. Understanding these fragmentation pathways is crucial for the confident identification and structural confirmation of this compound in any research or development setting.

References

- N/A

-

Grützmacher, H. F., & Dräger, C. (1988). Do the aminopyridine molecular ions display aniline‐ or pyridine‐type behaviour? International Journal of Mass Spectrometry and Ion Processes, 85(2), 141-153. Retrieved from [Link]

- N/A

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

- N/A

-

NIST. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- N/A

- N/A

- N/A

-

Zhang, Q., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. Retrieved from [Link]

- N/A

- N/A

-

LibreTexts Chemistry. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

- N/A

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Retrieved from [Link]

- N/A

- N/A

-

Workman, J., & Vefring, E. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 1.7.3: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

Sources

- 1. 2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one Hydrochloride [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances [mdpi.com]

Infrared spectroscopy of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one functional groups

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one, a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. As a molecule possessing multiple functional groups—including a primary aromatic amine, an aryl ketone, a chloro-substituent, and a heterocyclic aromatic ring—its IR spectrum presents a rich source of structural information. This document serves as a reference for researchers, scientists, and drug development professionals, detailing the theoretical basis for its vibrational modes, a practical guide to spectral acquisition, and a thorough interpretation of its characteristic absorption bands.

Introduction and Significance

1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one is a heterocyclic compound whose structural framework is a common feature in various biologically active molecules. The precise characterization of such compounds is a cornerstone of synthetic chemistry and drug development. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[1] For the title compound, IR spectroscopy is exceptionally useful for confirming the presence and electronic environment of its key functionalities: the primary amine (-NH₂), the ketone carbonyl (C=O), and the substituted pyridine ring. This guide explains the causal relationships between the molecular structure and the resulting IR absorption bands, providing a self-validating framework for spectral interpretation.

Molecular Structure and Vibrational Modes

The vibrational characteristics of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one are determined by the interplay of its constituent functional groups. The diagram below illustrates the molecular structure and highlights the primary functional groups responsible for the most significant IR absorptions.

Caption: Molecular structure of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one with key functional groups.

Detailed Spectral Analysis

The IR spectrum can be logically divided into several regions, each corresponding to the vibrations of specific functional groups.

N-H Vibrations (Primary Amine)

-

N-H Stretching: Primary amines (-NH₂) are characterized by two distinct absorption bands in the 3500-3250 cm⁻¹ region.[2][3] These arise from the asymmetric and symmetric stretching modes of the two N-H bonds. For aromatic primary amines, these bands typically appear at slightly higher frequencies than their aliphatic counterparts.[3][4][5] Expect a pair of medium-intensity bands:

-

Asymmetric N-H Stretch: ~3500-3420 cm⁻¹

-

Symmetric N-H Stretch: ~3420-3340 cm⁻¹

-

-

N-H Bending (Scissoring): This in-plane bending vibration results in a medium to strong absorption band in the 1650-1580 cm⁻¹ range.[2][3] This peak can sometimes be sharp and may overlap with the aromatic ring stretching region.

C=O Vibration (Aryl Ketone)

-

C=O Stretching: The carbonyl (C=O) stretch is one of the most intense and easily identifiable peaks in an IR spectrum.[6][7] For a standard saturated aliphatic ketone, this band appears around 1715 cm⁻¹.[8][9] However, in 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one, the ketone is conjugated with the pyridine ring. This resonance delocalizes the pi-electrons of the carbonyl bond, weakening it and thus lowering the stretching frequency.[6][8][9][10] Therefore, the C=O stretching band for this aryl ketone is expected to appear in the 1690-1665 cm⁻¹ region.[9]

Pyridine Ring and C-H Vibrations

-

C=C and C=N Ring Stretching: The pyridine ring gives rise to a series of complex stretching vibrations in the 1615-1430 cm⁻¹ region.[11][12] These bands, often of medium to strong intensity, are characteristic of aromatic and heteroaromatic systems. The exact positions are sensitive to the substitution pattern on the ring.

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring will produce weak to medium absorption bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

-

Aliphatic C-H Stretching: The methyl group (-CH₃) of the ethanone moiety will exhibit C-H stretching absorptions just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range.

-

C-H Bending: In-plane and out-of-plane C-H bending vibrations for both the aromatic ring and the methyl group occur in the fingerprint region (below 1500 cm⁻¹), contributing to its complexity.

C-N and C-Cl Vibrations (Fingerprint Region)

-

Aromatic C-N Stretching: The stretching vibration of the bond connecting the amino group to the pyridine ring typically appears as a strong band in the 1335-1250 cm⁻¹ region.[2][4]

-

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the lower frequency (fingerprint) region of the spectrum. For aromatic chlorides, this band is typically found in the broad range of 850-550 cm⁻¹ .[12][13]

Summary of Expected IR Absorptions

The following table summarizes the anticipated vibrational frequencies for 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3500–3420 | Medium | Asymmetric N-H Stretch | Primary Aromatic Amine |

| ~3420–3340 | Medium | Symmetric N-H Stretch | Primary Aromatic Amine |

| ~3100–3000 | Weak | Aromatic C-H Stretch | Pyridine Ring |

| ~2975–2850 | Weak | Aliphatic C-H Stretch | Methyl Group (-CH₃) |

| ~1690–1665 | Strong | C=O Stretch (Conjugated) | Aryl Ketone |

| ~1650–1580 | Medium | N-H Bend (Scissoring) | Primary Aromatic Amine |